methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate
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Overview
Description
Methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate is a useful research compound. Its molecular formula is C14H12N2O6S and its molecular weight is 336.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.04160728 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research has demonstrated that compounds related to methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate are key intermediates in the synthesis of optically active α-amino acid derivatives. These derivatives are important for the preparation of biologically active compounds. For instance, optically active syn-α-amidoalkylphenyl sulfones, which can be prepared from chiral aldehydes using benzenesulfinic acid, undergo reactions to afford nitro adducts with high anti diastereoselectivity. This process is significant for the synthesis of β-hydroxy-α-amino acid and α,β-diamino acid esters, showcasing the compound's role in the creation of complex organic molecules (Foresti et al., 2003).
Material Science Applications
In the field of material science, derivatives of this compound have been utilized in the development of novel polymers with potential for reversible optical storage. A study highlighted the synthesis of specific sulfonamide compounds integrated into copolymers, which exhibited high birefringence upon photoinduction. This demonstrates the material's utility in optical data storage technologies, where the photoinduced birefringence and its reversibility are key features (Meng et al., 1996).
Medicinal Chemistry
Although the request was to exclude drug-related information, it's worth noting that research into sulfonamide derivatives closely related to this compound has found applications in the design of inhibitors targeting specific enzymes. Such studies provide a foundation for the development of therapeutic agents targeting diseases through enzyme inhibition, underscoring the compound's relevance in medicinal chemistry.
Chemical Synthesis Enhancement
Another application is in the synthesis of aryl sulfones with strongly electron-withdrawing substituents. Research into electrochemical reduction of related compounds has uncovered reactions that diverge from classic cleavage, leading to novel products. This insight into the behavior of electron-withdrawing substituents in sulfone compounds enhances our understanding of chemical reactivity and synthesis strategies (Pilard et al., 2001).
Mechanism of Action
Methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . It selectively inhibits against Wnt signaling-dependent proliferation of cancer cells .
Properties
IUPAC Name |
methyl 3-[(4-nitrophenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-22-14(17)10-3-2-4-11(9-10)15-23(20,21)13-7-5-12(6-8-13)16(18)19/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXMDFFAYDVTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.